Sodium N-lauroylsarcosinate

Vue d'ensemble

Description

Sodium lauroyl sarcosinate is an sodium salt of an acyl derivative of sarcosine, which is a natural amino acid found in muscles and other body tissues. Acyl sarcosines are considered modifiŽed fatty acids in which the hydrocarbon chains are interrupted by an amidomethyl group in the alpha position. They are used as hair-conditioning agents and surfactant-cleansing agents in cosmetics, as well as to improve wetting and penetration of topical pharmaceutical products. Acyl sarcosines and their sodium salts are also used in the metal finishing and processing industries for their crystal modifying, anti-rust, and anti-corrosion properties. (L1892, A2881)

Mécanisme D'action

Target of Action

Sodium lauroylsarcosinate, also known as sarcosyl, is an anionic surfactant derived from sarcosine . Its primary targets are the lipid molecules on the surface of cells. It interacts with these molecules due to its amphiphilic nature, which means it has both hydrophobic and hydrophilic properties .

Mode of Action

Sodium lauroylsarcosinate works by reducing the surface tension of liquids, allowing it to interact more efficiently with other molecules . It is a type of anionic surfactant that interacts with positively charged molecules, such as proteins, by forming micelles . This interaction is facilitated by the hydrophobic 12-carbon chain (lauroyl) and the hydrophilic carboxylate .

Biochemical Pathways

Sodium lauroylsarcosinate affects the lipid metabolism pathway. It has been shown to have a significant impact on the skin lipidome, mainly manifested by the increase of phosphatidylglycerol (PG) and phosphatidylcholine (PC), and the decrease of ceramides .

Pharmacokinetics

Due to its surfactant properties, it is known to be soluble in water, ethanol, or glycerol . It is stable under normal temperature and pressure , suggesting that it may have good bioavailability.

Result of Action

The action of Sodium lauroylsarcosinate results in changes at the molecular and cellular level. It also causes a shift in the structure of the prokaryotic microbiome, mainly reflected by the increase in Acinetobacter, Escherichia-Shigella, Streptococcus, and Ralstonia .

Action Environment

The action of Sodium lauroylsarcosinate can be influenced by environmental factors. For instance, its effectiveness can be affected by the pH of the solution it is in . Additionally, it has been found that Sodium lauroylsarcosinate is stable under normal conditions, and is resistant to heat, acid, and alkali , suggesting that it can maintain its action, efficacy, and stability in a variety of environmental conditions.

Analyse Biochimique

Biochemical Properties

Sodium lauroylsarcosinate is amphiphilic due to the hydrophobic 12-carbon chain (lauroyl) and the hydrophilic carboxylate . This property allows it to interact with various biomolecules, particularly lipids, and proteins in the cell membrane. It can attract excess oil and dirt, then carefully remove the grime by emulsifying it so it rinses easily away with water .

Cellular Effects

Sodium lauroylsarcosinate has been shown to have effects on the skin’s microbiome and lipidome . It does not extensively influence skin biophysical parameters but causes a decrease in porphyrin . After using a facial cleanser containing Sodium lauroylsarcosinate for 3 weeks, the alpha diversity of the prokaryotic microbial community decreased significantly .

Molecular Mechanism

The molecular mechanism of Sodium lauroylsarcosinate involves its interaction with other surfactants. For instance, the addition of an equal mixture of Sodium lauroylsarcosinate and the non-ionic surfactant sorbitan monolaurate (S20) to a buffered water:ethanol solution led to the formation of micelle-like aggregates . These aggregates can help carry other small molecules, such as drugs, through the skin .

Temporal Effects in Laboratory Settings

In laboratory settings, Sodium lauroylsarcosinate has shown changes over time. For instance, after using a facial cleanser containing Sodium lauroylsarcosinate for 3 weeks, there was a significant decrease in the alpha diversity of the prokaryotic microbial community .

Transport and Distribution

Sodium lauroylsarcosinate, due to its amphiphilic nature, can be distributed within cells and tissues by interacting with various transporters or binding proteins

Activité Biologique

Sodium N-lauroylsarcosinate (SNLS) is an anionic surfactant derived from sarcosine, a natural amino acid. This compound has garnered attention in various fields, particularly in biochemistry and microbiology, due to its unique biological activities. This article delves into the biological activity of SNLS, highlighting its mechanisms of action, applications, and relevant research findings.

This compound is characterized by its ability to denature proteins, making it useful in solubilizing membrane proteins and glycoproteins. Its surfactant properties allow it to disrupt cellular membranes, which is crucial in applications such as cell lysis during RNA purification. The compound has been reported to inhibit hexokinase, an enzyme critical for glucose metabolism, further indicating its potential as a biochemical tool .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHN\ONa |

| Molecular Weight | 273.36 g/mol |

| Purity | >95% |

| Solubility | Soluble in water |

| pH (1% solution) | 7.0 - 8.0 |

Antimicrobial Effects

SNLS exhibits significant antimicrobial properties. Studies have shown that it can inhibit bacterial flora in human saliva and gut at concentrations as low as 0.25%. Additionally, it acts as a fungistatic agent in aqueous dispersions .

In vitro studies have demonstrated that this compound effectively inactivates herpes simplex virus (HSV) strains by preventing their binding to host cells. This action occurs in a concentration- and time-dependent manner, positioning SNLS as a potential candidate for microbicides aimed at preventing sexually transmitted infections .

Cytotoxicity and Toxicological Studies

Toxicological evaluations indicate that this compound has a relatively high safety profile. In repeated dose toxicity studies conducted on rats over periods of up to two years, the no observed adverse effect level (NOAEL) was determined to be 1000 mg/kg/day . Acute toxicity studies revealed an oral LD50 greater than 5000 mg/kg, suggesting low acute toxicity under standard exposure conditions.

Table 2: Toxicological Data Summary

| Study Type | Result |

|---|---|

| Oral LD50 | >5000 mg/kg |

| No Observed Adverse Effect Level (NOAEL) | 1000 mg/kg/day |

| Eye Irritation | Minimal irritation observed |

| Dermal Toxicity | Low toxicity |

Applications in Research and Industry

This compound finds extensive applications across various fields:

- Molecular Biology : It is employed for solubilizing membrane proteins and facilitating cell lysis during RNA extraction protocols.

- Microbiology : Its antimicrobial properties make it useful in formulations aimed at controlling microbial growth.

- Pharmaceuticals : Research indicates potential use in topical formulations for preventing viral infections, particularly HSV .

Case Studies and Research Findings

- Inhibition of Viral Infectivity : A study demonstrated that SNLS significantly inhibited the infectivity of HSV-2 when used in combination with other surfactants like sodium lauryl sulfate (SLS). This combination showed enhanced efficacy compared to individual components .

- Antimicrobial Efficacy : Another investigation assessed the efficacy of SNLS against various pathogens commonly found in oral care products. Results indicated that SNLS exhibited greater than 50% inhibition rates against several bacterial strains at concentrations around 1% .

- Mineral Separation : Recent research evaluated SNLS as a selective collector for mineral separation processes, demonstrating its effectiveness in enhancing the recovery of valuable minerals while reducing impurities .

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Chemical Formula : C₁₅H₂₈NNaO₃

- Molecular Weight : 293.4 g/mol

- CAS Number : 137-16-6

- Critical Micelle Concentration (CMC) : Approximately 14.57 mM at 30 °C

Sodium N-lauroylsarcosinate is characterized by its mildness and effectiveness as a surfactant, making it suitable for sensitive applications such as personal care products. It enhances foaming and cleansing properties while being less irritating compared to traditional surfactants like sodium lauryl sulfate .

Cosmetic Applications

This compound is widely used in the cosmetics industry, particularly in formulations such as:

- Facial Cleansers : Its gentle cleansing properties make it ideal for facial washes and makeup removers.

- Shampoos and Conditioners : It enhances lather and improves the texture of hair products, contributing to hair softness and manageability.

- Body Washes : Used in body cleansers for its ability to provide a rich foam while being gentle on the skin.

- Toothpastes : Acts as a surfactant to aid in the dispersion of other ingredients.

Table 1: Common Cosmetic Products Containing this compound

| Product Type | Example Products | Functionality |

|---|---|---|

| Facial Cleanser | Gentle foaming cleansers | Cleansing without irritation |

| Shampoo | Moisturizing shampoos | Enhances lather and softness |

| Body Wash | Hydrating body washes | Provides rich foam |

| Toothpaste | Whitening toothpastes | Aids in ingredient dispersion |

Pharmaceutical Applications

In pharmaceuticals, this compound is recognized for its role as an excipient. It assists in the formulation of topical medications by enhancing skin penetration and solubilization of active ingredients. Its safety profile allows for use in formulations intended for sensitive skin, including pediatric applications .

Industrial Cleaning

The compound's effectiveness as a surfactant extends to industrial cleaning applications:

- Household Cleaners : Utilized in formulations for surface cleaners due to its ability to emulsify oils and dirt.

- Automotive Cleaning Products : Effective in removing grime from vehicle surfaces without causing damage.

Table 2: Industrial Applications of this compound

| Application Type | Example Uses | Benefits |

|---|---|---|

| Household Cleaners | All-purpose cleaners | Emulsifies dirt and oils |

| Automotive Products | Engine degreasers | Non-damaging to surfaces |

Mineral Processing

Recent studies have explored this compound's role as a collector in mineral processing. It has been shown to selectively separate minerals such as dolomite and apatite, demonstrating its utility beyond traditional applications .

Case Study: Selective Collector in Mineral Separation

In a study published in MDPI, this compound was evaluated for its effectiveness in separating dolomite from apatite minerals. The results indicated that this compound could enhance separation efficiency compared to conventional collectors, suggesting potential for broader application in mining operations .

Safety Profile

This compound has been subjected to extensive safety evaluations. Studies indicate it is non-irritating and non-sensitizing when used within recommended concentrations (up to 15% for rinse-off products) . Toxicity studies have established a no-observed-adverse-effect level (NOAEL) of 1000 mg/kg/day, indicating a favorable safety margin for consumer products .

Propriétés

Numéro CAS |

137-16-6 |

|---|---|

Formule moléculaire |

C15H29NNaO3 |

Poids moléculaire |

294.39 g/mol |

Nom IUPAC |

sodium;2-[dodecanoyl(methyl)amino]acetate |

InChI |

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19); |

Clé InChI |

BZXMNFQDWOCVMU-UHFFFAOYSA-N |

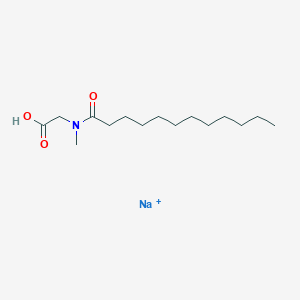

SMILES |

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |

SMILES isomérique |

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCCCC(=O)N(C)CC(=O)O.[Na] |

Key on ui other cas no. |

137-16-6 |

Description physique |

Dry Powder, Liquid; Liquid White powder; [Sigma-Aldrich MSDS] |

Pictogrammes |

Corrosive; Acute Toxic; Irritant |

Synonymes |

Gardol lauroyl sarcosine N-dodecanoyl-N-methylglycine N-lauroyl sarcosinate N-lauroyl sarcosine N-lauroyl-N-methylaminoacetic acid N-lauroylsarcosinate N-lauroylsarcosine N-lauroylsarcosine sodium salt N-methyl-N-(1-oxododecyl)glycine sodium salt (1:1) sarcosyl NL sarkosyl sarkosyl L sarkosyl NL sarkosyl NL 30 sarkosyl, ammonium salt sarkosyl, potassium salt sodium lauroyl sarcosinate sodium N-lauroyl sarcosinate sodium N-lauroylsarcosinate sodium N-laurylsarcosinate |

Pression de vapeur |

0.02 [mmHg] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.